molecular formula C20H16O B11849771 2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone

2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone

Cat. No.: B11849771
M. Wt: 272.3 g/mol
InChI Key: FFTKVNVNRYNVTE-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone is an organic compound that features a biphenyl group attached to a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative of biphenyl with a phenylethanone derivative in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives.

Industrial Production Methods

Industrial production of 2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and phenylethanone moieties can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-2-yl)-1-phenylethanone is unique due to the presence of both biphenyl and phenylethanone groups, which confer distinct chemical and physical properties

Biological Activity

2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone, often referred to as biphenyl ketone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14OC_{15}H_{14}O, with a molecular weight of approximately 226.27 g/mol. The compound features a biphenyl moiety linked to a phenylethanone structure, which may contribute to its biological activity through various interactions with biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
  • Anticancer Properties : Inhibition of cancer cell proliferation and induction of apoptosis.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as kinases, impacting cellular signaling pathways.
  • Apoptosis Induction : Evidence suggests it can trigger programmed cell death in malignant cells by activating caspases.
  • Antioxidant Activity : Potential modulation of reactive oxygen species (ROS) levels.

Antimicrobial Activity

A study investigated the antimicrobial effects of biphenyl ketone against several bacterial strains. The results indicated significant inhibition at varying concentrations:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

This data highlights the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Properties

Research has shown that this compound exhibits anticancer activity across various cancer cell lines:

Cell Line Concentration Effect
MCF-7 (Breast Cancer)10 µMInhibition of proliferation
A549 (Lung Cancer)5 µMInduction of apoptosis
HeLa (Cervical Cancer)15 µMCytotoxic effects observed

These findings suggest that the compound may serve as a promising candidate in cancer therapy .

Enzyme Inhibition

In vitro studies have demonstrated that the compound inhibits specific enzymes related to cancer metabolism:

Enzyme Target IC50 Value
DNA Gyrase0.25 µg/mL
Collagen Prolyl Hydroxylase0.5 µg/mL

These results indicate that biphenyl ketone could be effective in targeting metabolic pathways crucial for cancer cell survival .

Properties

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

1-phenyl-2-(2-phenylphenyl)ethanone

InChI

InChI=1S/C20H16O/c21-20(17-11-5-2-6-12-17)15-18-13-7-8-14-19(18)16-9-3-1-4-10-16/h1-14H,15H2

InChI Key

FFTKVNVNRYNVTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)C3=CC=CC=C3

Origin of Product

United States

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